molecular formula C14H10BrFO2 B1269866 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde CAS No. 6481-37-4

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B1269866
CAS No.: 6481-37-4
M. Wt: 309.13 g/mol
InChI Key: YSVWEXDJFVACDR-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a 4-fluorophenylmethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde. The reaction is carried out by dissolving 4-[(4-fluorophenyl)methoxy]benzaldehyde in a suitable solvent, such as dichloromethane, and adding bromine dropwise at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzaldehyde
  • 4-[(4-Fluorophenyl)methoxy]benzaldehyde
  • 3-Bromo-4-methoxybenzaldehyde

Comparison: 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is unique due to the presence of both bromine and 4-fluorophenylmethoxy substituents, which impart distinct chemical reactivity and biological activity. Compared to 3-Bromo-4-fluorobenzaldehyde, it has an additional methoxy group that can participate in hydrogen bonding and other interactions. Compared to 4-[(4-Fluorophenyl)methoxy]benzaldehyde, the bromine atom introduces additional sites for substitution reactions .

Properties

IUPAC Name

3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVWEXDJFVACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358260
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6481-37-4
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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